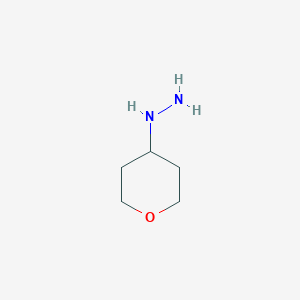

(Tetrahydro-2H-pyran-4-yl)hydrazine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

oxan-4-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-7-5-1-3-8-4-2-5/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXVPHSHKFQSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434785 | |

| Record name | (Tetrahydro-2H-pyran-4-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116312-69-7 | |

| Record name | (Tetrahydro-2H-pyran-4-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxan-4-ylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (Tetrahydro-2H-pyran-4-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-2H-pyran-4-yl)hydrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a polar tetrahydropyran ring with a reactive hydrazine moiety, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Chemical and Physical Properties

This compound, also known as oxan-4-ylhydrazine, is a colorless liquid at room temperature.[1] The presence of the tetrahydropyran ring is suggested to enhance aqueous solubility, a desirable property for drug candidates.[2]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | [3] |

| Molecular Weight | 116.16 g/mol | [4][3] |

| CAS Number | 116312-69-7 | [3] |

| Appearance | Liquid | |

| Boiling Point | 234.494 °C at 760 mmHg | [] |

| Density | 1.045 g/cm³ | [] |

| LogP | -0.5 | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the tetrahydropyran ring and the hydrazine group. The chemical shifts would be influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms. |

| ¹³C NMR | Resonances for the five carbon atoms of the tetrahydropyran ring. |

| FTIR | Characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aliphatic ring, and C-O-C stretching of the ether linkage. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (116.16 g/mol ). |

Synthesis and Reactivity

This compound is a versatile synthetic intermediate.[2] Its hydrazine moiety provides a nucleophilic center for reactions with various electrophiles, such as aldehydes and ketones, to form hydrazones.[2] This reactivity is fundamental to its use in constructing more complex molecular scaffolds.

Experimental Protocols for Synthesis

Two primary synthetic routes are plausible for the preparation of this compound:

Method 1: Reductive Amination of Tetrahydro-4H-pyran-4-one

This is a widely used method for the synthesis of amines and hydrazines from carbonyl compounds.

-

Reaction Scheme:

-

Detailed Protocol:

-

Hydrazone Formation: To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydrazine hydrate (1.1 eq). The reaction mixture is stirred at room temperature for 2-4 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).

-

Reduction: After the formation of the hydrazone, the reaction mixture is cooled to 0 °C. A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. The product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Method 2: Nucleophilic Substitution from an Activated Tetrahydropyran

This method involves the reaction of a tetrahydropyran derivative with a suitable leaving group at the 4-position with hydrazine.

-

Reaction Scheme:

(Other leaving groups such as mesylates or halides can also be used)

-

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the activated tetrahydropyran derivative (e.g., 4-O-Tosyl-tetrahydropyran) (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate (3-5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or distillation.

-

Role in Drug Development: DPP-4 Inhibition

Derivatives of this compound have shown promise as inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[7] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release.[8] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control in patients with type 2 diabetes.[7][8]

Signaling Pathway of DPP-4 Inhibition

The inhibition of DPP-4 by compounds derived from this compound leads to a cascade of events that ultimately enhances insulin secretion from pancreatic β-cells.

Experimental Workflow for Assessing DPP-4 Inhibition

A typical workflow to evaluate the potential of a this compound derivative as a DPP-4 inhibitor would involve several key stages.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery. Its chemical properties and reactivity make it an attractive starting material for the synthesis of diverse compound libraries. The demonstrated utility of its derivatives as DPP-4 inhibitors highlights its importance in the development of novel therapeutics for type 2 diabetes. Further research into the synthesis of new derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this versatile scaffold.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | 116312-69-7 | Benchchem [benchchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride (1:2)(1187974-47-5) 1H NMR [m.chemicalbook.com]

- 7. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 8. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on (Tetrahydro-2H-pyran-4-yl)hydrazine and its Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(Tetrahydro-2H-pyran-4-yl)hydrazine , identified by the CAS number 116312-69-7 , is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural combination of a tetrahydropyran ring and a reactive hydrazine moiety makes it a valuable starting material for the synthesis of novel drug candidates. This guide provides a comprehensive overview of its properties, a detailed experimental protocol for its use in the synthesis of a potent kinase inhibitor, and an illustration of the relevant biological signaling pathway.

Core Compound Data

The physicochemical properties of this compound are summarized in the table below. The tetrahydropyran moiety is often incorporated into drug candidates to enhance aqueous solubility and improve their absorption, distribution, metabolism, and excretion (ADME) profiles. The hydrazine group serves as a key reactive handle for the construction of various heterocyclic systems, most notably pyrazoles, which are present in numerous approved drugs.

| Property | Value |

| CAS Number | 116312-69-7 |

| Molecular Formula | C₅H₁₂N₂O |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-Hydrazinyltetrahydropyran, (Oxan-4-yl)hydrazine |

| Appearance | Light-red to Brown Solid |

| Boiling Point | 234.5 °C at 760 mmHg |

| Density | 1.045 g/cm³ |

Application in the Synthesis of TGF-β Type I Receptor Inhibitors

This compound is a key precursor in the synthesis of a novel class of potent and selective inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-Like Kinase 5 (ALK5).[1][2] The TGF-β signaling pathway plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is implicated in the progression of fibrosis and cancer metastasis, making ALK5 a validated therapeutic target.[1][2]

Experimental Protocol: Synthesis of a 1-(Tetrahydro-2H-pyran-4-yl)pyrazole Derivative

The following is a detailed experimental protocol for the synthesis of a key intermediate in the development of ALK5 inhibitors, adapted from the literature. This procedure outlines the formation of a pyrazole ring through the condensation of this compound with a β-ketoester.

Step 1: Synthesis of Ethyl 2-(1-ethoxyethylidene)-3-oxobutanoate

-

To a solution of ethyl acetoacetate (1.0 eq) in triethyl orthoacetate (3.0 eq), add a catalytic amount of acetic acid.

-

Heat the mixture to reflux and stir for 4 hours.

-

Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-(tetrahydro-2H-pyran-4-yl)-5-methyl-1H-pyrazole-3-carboxylate

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add the crude ethyl 2-(1-ethoxyethylidene)-3-oxobutanoate (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 12 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired pyrazole product.

This pyrazole intermediate can then be further elaborated through a series of chemical transformations to yield the final potent ALK5 inhibitors.

The TGF-β/ALK5 Signaling Pathway

The synthesized pyrazole derivatives have been shown to be potent inhibitors of ALK5, a key kinase in the TGF-β signaling pathway. The diagram below illustrates the canonical TGF-β signaling cascade and the point of intervention for these inhibitors.

Caption: The TGF-β signaling pathway and the inhibitory action of pyrazole derivatives.

Logical Workflow for Synthesis and Evaluation

The development of these ALK5 inhibitors follows a logical progression from chemical synthesis to biological evaluation, as depicted in the workflow diagram below.

Caption: Workflow for the development of pyrazole-based ALK5 inhibitors.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its utility is demonstrated in the synthesis of potent inhibitors of the TGF-β/ALK5 signaling pathway, which holds significant promise for the treatment of various diseases, including cancer and fibrosis. The provided experimental protocol and pathway diagrams offer a foundational understanding for researchers and scientists working in this exciting area of therapeutic development.

References

- 1. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure of (Tetrahydro-2H-pyran-4-yl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (tetrahydro-2H-pyran-4-yl)hydrazine, a valuable building block in medicinal chemistry. The document details the key analytical techniques used to confirm its molecular structure and provides a reproducible synthetic protocol.

Chemical Identity and Properties

This compound is a heterocyclic compound with the chemical formula C₅H₁₂N₂O.[1] It is also known by its IUPAC name, oxan-4-ylhydrazine.[1] The compound's structure incorporates a saturated six-membered tetrahydropyran ring linked to a hydrazine moiety at the 4-position.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | PubChem[1] |

| Molecular Weight | 116.16 g/mol | PubChem[1] |

| CAS Number | 116312-69-7 | PubChem[1] |

| IUPAC Name | oxan-4-ylhydrazine | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available tetrahydro-4H-pyran-4-one. The overall synthetic pathway is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Tetrahydro-4H-pyran-4-one Hydrazone

A detailed procedure for the synthesis of the precursor, tetrahydro-4H-pyran-4-one, has been previously reported. The subsequent reaction with hydrazine hydrate yields the hydrazone intermediate.

-

To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

Experimental Protocol: Reduction to this compound

The hydrazone intermediate is then reduced to the final product.

-

The crude tetrahydro-4H-pyran-4-one hydrazone is dissolved in methanol.

-

Sodium borohydride (1.5 eq) is added portion-wise at 0 °C.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Data and Structural Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific data files were not publicly available, the expected spectral characteristics are detailed below based on the known structure and general spectroscopic principles. Commercial suppliers of the hydrochloride salt form often provide access to this data upon request.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydropyran ring and the hydrazine group.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -NH-NH₂ | Broad singlet | s |

| H-4 (CH-N) | ~2.8 - 3.2 | m |

| H-2, H-6 (CH₂-O) axial | ~3.3 - 3.5 | m |

| H-2, H-6 (CH₂-O) equatorial | ~3.8 - 4.0 | m |

| H-3, H-5 (CH₂-C) axial | ~1.4 - 1.6 | m |

| H-3, H-5 (CH₂-C) equatorial | ~1.8 - 2.0 | m |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-4 (CH-N) | ~50 - 55 |

| C-2, C-6 (CH₂-O) | ~65 - 70 |

| C-3, C-5 (CH₂-C) | ~30 - 35 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak (M⁺) at m/z 116, corresponding to the molecular weight of the compound. Key fragmentation patterns would involve the loss of the hydrazine group and cleavage of the tetrahydropyran ring.

| m/z | Fragment |

| 116 | [M]⁺ |

| 85 | [M - NHNH₂]⁺ |

| 57 | [C₄H₉]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3350 - 3250 | N-H stretching | Hydrazine (-NH₂) |

| 2950 - 2850 | C-H stretching | Aliphatic (CH₂) |

| 1650 - 1580 | N-H bending | Hydrazine (-NH₂) |

| 1100 - 1000 | C-O stretching | Ether |

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a synthesized compound follows a logical progression of experiments and data analysis.

Caption: Workflow for the structural elucidation of a chemical compound.

This systematic approach ensures that the identity and purity of the synthesized this compound are unequivocally confirmed. The combination of these analytical techniques provides a complete picture of the molecular structure, which is crucial for its application in research and development.

References

An In-depth Technical Guide to oxan-4-ylhydrazine for Researchers and Drug Development Professionals

IUPAC Name: oxan-4-ylhydrazine

Compound Summary

| Identifier | Value |

| IUPAC Name | oxan-4-ylhydrazine[1][] |

| Synonyms | (Tetrahydro-2H-pyran-4-yl)hydrazine, 1-(Tetrahydro-2H-pyran-4-yl)hydrazine, 4-hydrazinotetrahydropyran |

| CAS Number | 116312-69-7[1] |

| Molecular Formula | C₅H₁₂N₂O[1] |

| Molecular Weight | 116.16 g/mol [1] |

| Physical Form | Liquid |

Introduction

oxan-4-ylhydrazine, also known as this compound, is a valuable heterocyclic building block in medicinal chemistry. The incorporation of the tetrahydropyran (THP) moiety is a recognized strategy to enhance the physicochemical properties of drug candidates. The THP ring, a saturated six-membered heterocycle containing an oxygen atom, can act as a bioisostere for a cyclohexane ring, often leading to reduced lipophilicity.[3] This reduction in lipophilicity can significantly improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical factor for the successful development of new therapeutic agents.[3]

The hydrazine functional group is a versatile handle for the synthesis of a wide array of nitrogen-containing heterocycles, most notably pyrazoles and hydrazones. These structural motifs are present in numerous biologically active compounds with applications as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides an in-depth overview of the synthesis, key reactions, and therapeutic potential of derivatives of oxan-4-ylhydrazine for professionals in drug discovery and development.

Experimental Protocols

Synthesis of oxan-4-ylhydrazine

General Protocol for Reductive Amination:

-

Step 1: Hydrazone Formation. Tetrahydropyran-4-one is reacted with hydrazine hydrate, often in an alcoholic solvent like ethanol or methanol, to form the corresponding hydrazone intermediate. This reaction is typically carried out at room temperature or with gentle heating.

-

Step 2: Reduction. The formed hydrazone is then reduced to the hydrazine. A variety of reducing agents can be employed, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reducing agent and conditions will depend on the scale of the reaction and the presence of other functional groups. A nickel-catalyzed reductive amination using hydrazine hydrate as both the nitrogen and hydrogen source has also been reported as a general method for converting ketones to primary amines.[4]

Synthesis of Pyrazole Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classical and widely used method for the synthesis of pyrazoles.

Protocol for the Synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester (A representative pyrazole derivative):

This protocol is adapted from a patented synthesis which utilizes a precursor to the 1,3-dicarbonyl functionality.[5]

-

Step 1: Synthesis of the β-ketoester equivalent. In a solution of tetrahydrofuran, tetrahydropyranone is reacted with diethyl oxalate in the presence of a strong base, such as lithium bis(trimethylsilyl)amide, at low temperatures (-70 to -80 °C) to generate ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate.[5]

-

Step 2: Cyclization with Hydrazine Hydrate. The resulting β-ketoester equivalent is dissolved in glacial acetic acid and reacted with hydrazine hydrate to yield 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester.[5]

Key Reactions and Applications in Drug Discovery

The primary utility of oxan-4-ylhydrazine in drug discovery lies in its ability to serve as a scaffold for the synthesis of diverse heterocyclic libraries.

Formation of Pyrazoles

As detailed in the experimental protocol, the reaction of oxan-4-ylhydrazine with 1,3-dicarbonyl compounds or their synthetic equivalents provides a straightforward entry into pyrazole-containing molecules. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities. The tetrahydropyran ring in this context can be strategically employed to modulate the pharmacokinetic properties of the resulting pyrazole derivatives.

Derivatives as p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a critical role in the production of pro-inflammatory cytokines.[6] Consequently, inhibitors of p38 MAPK are actively being pursued as therapeutic agents for inflammatory diseases. Several classes of p38 MAPK inhibitors incorporate heterocyclic scaffolds. While no specific derivatives of oxan-4-ylhydrazine have been explicitly identified as potent p38 MAPK inhibitors in the reviewed literature, the combination of the pyrazole core (a known scaffold in some p38 inhibitors) with the favorable ADME properties imparted by the tetrahydropyran ring makes this an attractive area for further investigation.

Quantitative Data on p38 MAPK Inhibitors:

The following table presents IC₅₀ values for some known p38 MAPK inhibitors to provide context for the potency of compounds in this class.

| Compound | p38α IC₅₀ (nM) | p38β IC₅₀ (nM) |

| Pamapimod | 14 | 480[7] |

| Pexmetinib | 4 | 18[7] |

| SD0006 | 16 | 677[7] |

| TAK-715 | 7.1 | >200[7] |

Visualizations

General Synthetic Workflow for Pyrazole Derivatives

Caption: Synthetic route to pyrazole derivatives.

p38 MAPK Signaling Pathway

Caption: Simplified p38 MAPK signaling cascade.

Conclusion

oxan-4-ylhydrazine is a key synthetic intermediate for the development of novel therapeutics, particularly those incorporating pyrazole and other heterocyclic systems. The presence of the tetrahydropyran moiety offers a strategic advantage in optimizing the pharmacokinetic properties of drug candidates. Further exploration of derivatives of oxan-4-ylhydrazine, especially as inhibitors of kinases such as p38 MAPK, holds significant promise for the discovery of new and effective medicines. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of this versatile building block.

References

- 1. This compound | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 116312-69-7 | Benchchem [benchchem.com]

- 4. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

(Tetrahydro-2H-pyran-4-yl)hydrazine , a heterocyclic compound, serves as a valuable building block in medicinal chemistry and drug discovery. Its molecular structure, incorporating a tetrahydropyran ring and a hydrazine functional group, offers unique physicochemical properties that are advantageous for the development of novel therapeutic agents.

| Property | Value | Source |

| Molecular Formula | C5H12N2O | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| CAS Number | 116312-69-7 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4-Hydrazinyltetrahydropyran, THP-hydrazine | |

| Appearance | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Solubility | Not specified in literature |

Synthesis and Experimental Protocols

A general workflow for such a synthesis is proposed below:

Caption: Proposed general workflow for the synthesis of this compound.

Purification: The purification of the final product would likely involve standard techniques such as column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired compound from unreacted starting materials and byproducts.

Characterization: The identity and purity of the synthesized this compound would be confirmed using a combination of analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the presence of the tetrahydropyran ring and the hydrazine moiety, as well as the overall structure of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to provide further structural information through fragmentation analysis.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential biological activity. The hydrazine functional group is a key synthon for the construction of various nitrogen-containing ring systems, most notably pyrazoles.

The reaction of this compound with β-ketoesters is a common and efficient method for the synthesis of tetrahydropyran-substituted pyrazole derivatives. These scaffolds are of significant interest in drug discovery due to their prevalence in a variety of biologically active molecules.

Caption: Synthesis of pyrazole derivatives from this compound.

The resulting pyrazole derivatives can be further functionalized to generate libraries of compounds for biological screening. The tetrahydropyran moiety can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.

While no specific signaling pathways involving this compound have been explicitly detailed in the reviewed literature, its derivatives are often screened against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors, which are integral components of numerous signaling cascades. The development of novel pyrazole-based compounds derived from this hydrazine is an active area of research in the pursuit of new therapeutics for various diseases, including cancer, inflammation, and infectious diseases.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of pyrazole derivatives and other heterocyclic systems provides a foundation for the discovery of new drug candidates. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully explore its potential in drug development.

References

In-Depth Technical Guide: (Tetrahydro-2H-pyran-4-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-2H-pyran-4-yl)hydrazine is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The incorporation of the tetrahydropyran (THP) moiety can enhance the pharmacokinetic properties of drug candidates by reducing lipophilicity and improving aqueous solubility. The hydrazine functional group serves as a versatile handle for the synthesis of a wide array of derivatives, most notably pyrazoles, which are prevalent in many biologically active compounds. This guide provides a summary of the available spectroscopic data, a general synthetic approach, and contextualizes its application in drug discovery.

Chemical Properties and Data Presentation

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | PubChem |

| Molecular Weight | 116.16 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 116312-69-7 | PubChem |

| Boiling Point | 234.494°C at 760 mmHg (Predicted) | BOC Sciences |

| Density | 1.045 g/cm³ (Predicted) | BOC Sciences |

Table 2: Spectroscopic Data for this compound Hydrochloride

| Data Type | Description |

| ¹H NMR | A proton NMR spectrum is publicly available for the hydrochloride salt.[1] Specific peak assignments require the original data file, but the spectrum would be expected to show signals corresponding to the protons on the tetrahydropyran ring and the hydrazine moiety. The chemical shifts in the free base are expected to be slightly different due to the absence of the hydrochloride. |

| ¹³C NMR | Data not available. Expected signals would include four distinct carbons for the tetrahydropyran ring. |

| Mass Spec. | Data not available. The expected molecular ion peak for the free base [M]⁺ would be at m/z 116.10. |

| IR Spec. | Data not available. Expected characteristic peaks would include N-H stretching vibrations (typically in the 3200-3400 cm⁻¹ region), C-H stretching (around 2850-2950 cm⁻¹), and C-O-C stretching of the ether in the tetrahydropyran ring (around 1080-1150 cm⁻¹). |

Experimental Protocols

General Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and common method for the synthesis of such compounds involves the reductive amination of a ketone followed by nitrosation and reduction, or direct displacement of a leaving group by hydrazine.

A plausible synthetic route starting from Tetrahydro-4H-pyran-4-one:

-

Reductive Amination: Tetrahydro-4H-pyran-4-one is reacted with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form 4-aminotetrahydropyran.

-

Diazotization and Reduction: The resulting amine can be converted to a hydrazine through a multi-step process, though this is less common for secondary amines.

-

Nucleophilic Substitution (Alternative Route): A more direct route involves converting the hydroxyl group of tetrahydro-4H-pyran-4-ol to a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with an excess of hydrazine hydrate would yield this compound via an SN2 reaction.

General Protocol for Spectroscopic Analysis

The following are general protocols for acquiring the spectroscopic data for a compound like this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The spectrum is recorded on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is infused into the mass spectrometer. ESI is a soft ionization technique that is likely to show the protonated molecular ion [M+H]⁺ at m/z 117.10.

-

-

Infrared (IR) Spectroscopy:

-

Attenuated Total Reflectance (ATR): A small amount of the neat sample (if liquid) or a solid sample is placed directly on the ATR crystal. The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Applications in Drug Discovery and Synthesis

This compound is a key intermediate for the synthesis of various heterocyclic compounds, particularly pyrazoles. The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, often used as a bioisosteric replacement for a cyclohexane ring to improve the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.[2]

The hydrazine moiety readily reacts with 1,3-dicarbonyl compounds or other suitable precursors to form a pyrazole ring, a core structure in many pharmaceuticals.

References

The Versatile Building Block: A Technical Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

(Tetrahydro-2H-pyran-4-yl)hydrazine has emerged as a significant synthetic intermediate in the field of medicinal chemistry and drug discovery. Its unique structural combination of a tetrahydropyran (THP) ring and a reactive hydrazine moiety makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The THP ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are crucial for the development of new drug candidates. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and data presented for easy reference.

Physicochemical Properties

This compound is a versatile building block with the following key properties:

| Property | Value |

| Molecular Formula | C₅H₁₂N₂O |

| Molecular Weight | 116.16 g/mol [1] |

| CAS Number | 116312-69-7[1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available |

| Solubility | Soluble in water and common organic solvents |

Synthesis of this compound

The most common and practical method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with hydrazine. This two-step one-pot procedure involves the initial formation of a hydrazone intermediate, followed by its reduction to the desired hydrazine.

Experimental Protocol: Reductive Amination

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Hydrazine hydrate

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

-

Methanol or Ethanol

-

Glacial acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in methanol, add hydrazine hydrate (1.2 eq) at room temperature.

-

Add a catalytic amount of glacial acetic acid to facilitate the formation of the hydrazone intermediate. Stir the mixture for 2-4 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Make the aqueous solution basic (pH > 8) by the addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 60-80%

Synthesis Workflow

Caption: Synthesis of this compound.

Applications in Heterocyclic Synthesis

This compound is a key precursor for the synthesis of various heterocyclic systems, most notably pyrazoles. The Knorr pyrazole synthesis and related methodologies are commonly employed.

Synthesis of N-(Tetrahydro-2H-pyran-4-yl)pyrazoles

The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone, provides a straightforward route to N-substituted pyrazoles.

Experimental Protocol: Pyrazole Formation

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol or glacial acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add acetylacetone (1.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired 3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.

Expected Yield: 75-90%

Reaction Scheme

Caption: General scheme for pyrazole synthesis.

Spectroscopic Data

The structural characterization of this compound and its derivatives is typically performed using NMR spectroscopy.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| This compound | 3.95-4.05 (m, 2H), 3.35-3.45 (m, 2H), 3.00-3.10 (m, 1H), 1.75-1.85 (m, 2H), 1.50-1.60 (m, 2H) | 67.5, 55.0, 33.0 |

| 3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | 5.80 (s, 1H), 4.20-4.30 (m, 1H), 4.00-4.10 (m, 2H), 3.50-3.60 (m, 2H), 2.25 (s, 3H), 2.15 (s, 3H), 2.00-2.10 (m, 2H), 1.80-1.90 (m, 2H) | 148.0, 139.5, 105.0, 66.0, 52.0, 32.0, 13.5, 11.0 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Application in Drug Discovery: Synthesis of RAF709

A notable application of a derivative of this compound is in the synthesis of the potent and selective RAF inhibitor, RAF709 . In this context, a protected form of the tetrahydropyran moiety is incorporated into the final drug structure, highlighting the importance of this scaffold in modulating the pharmacokinetic properties of the molecule.[2][3] The synthesis involves the coupling of a 6'-((tetrahydro-2H-pyran-4-yl)oxy) substituted bipyridine intermediate with another fragment to form the final compound.[2]

Signaling Pathway Context

RAF kinases (A-RAF, B-RAF, and C-RAF) are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in human cancers. Inhibitors like RAF709 are designed to block the activity of these kinases, thereby inhibiting downstream signaling and tumor cell proliferation.

Caption: Simplified MAPK/ERK signaling pathway and the action of RAF709.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its straightforward synthesis and the reactivity of the hydrazine group allow for the efficient construction of diverse heterocyclic scaffolds. The incorporated tetrahydropyran ring offers a strategic advantage for optimizing the drug-like properties of lead compounds. The successful application of this moiety in the development of targeted cancer therapeutics like RAF709 underscores its importance and potential for future drug discovery efforts. This guide provides a foundational understanding and practical protocols for researchers looking to utilize this powerful synthetic tool.

References

- 1. This compound | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and Discovery of N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Discovery of <i>N</i>-(2-Methyl-5′-morpholino-6′-((tetrahydro-2<i>H</i>-pyran-4-yl)oxy)-[3,3′-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers | CiNii Research [cir.nii.ac.jp]

An In-depth Technical Guide to Oxan-4-ylhydrazine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxan-4-ylhydrazine, also known as (tetrahydro-2H-pyran-4-yl)hydrazine, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a polar tetrahydropyran (THP) ring with a reactive hydrazine moiety, make it a valuable synthon for the development of novel therapeutic agents. The THP ring often serves as a bioisosteric replacement for a cyclohexane ring, offering improved physicochemical properties such as enhanced aqueous solubility and reduced lipophilicity, which can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of oxan-4-ylhydrazine, detailed experimental protocols for its use in synthesis, and its application in the development of targeted therapies, with a focus on Janus kinase (JAK) inhibitors.

Physical and Chemical Properties

Oxan-4-ylhydrazine is commercially available as a free base and more commonly as its hydrochloride or dihydrochloride salt. The following tables summarize its key physical and chemical properties based on available data.

Table 1: General Properties of Oxan-4-ylhydrazine

| Property | Value | Source |

| IUPAC Name | oxan-4-ylhydrazine | PubChem |

| Synonyms | This compound, 4-hydrazinyl-tetrahydropyran | PubChem[2] |

| CAS Number | 116312-69-7 | CymitQuimica[3] |

| Molecular Formula | C5H12N2O | PubChem[2] |

| Molecular Weight | 116.16 g/mol | PubChem[2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Purity | Typically >95% |

Table 2: Computed Physicochemical Properties of Oxan-4-ylhydrazine

| Property | Value | Source |

| XLogP3-AA | -0.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 116.094963011 Da | PubChem[2] |

| Topological Polar Surface Area | 47.3 Ų | PubChem[2] |

| Heavy Atom Count | 8 | PubChem[2] |

| Complexity | 61.4 | PubChem[2] |

Table 3: Properties of Oxan-4-ylhydrazine Dihydrochloride

| Property | Value | Source |

| Molecular Formula | C5H14Cl2N2O | |

| Molecular Weight | 189.08 g/mol | |

| CAS Number | 1187974-47-5 |

Note: Some of the physicochemical properties are computed values and may vary slightly from experimental data.

Spectral Data

-

1H NMR (DMSO-d6, 400 MHz) of Oxan-4-ylhydrazine Dihydrochloride: δ 10.3 (br s, 3H), 4.3 (br s, 1H), 3.8-3.9 (m, 2H), 3.3-3.4 (m, 3H), 1.8-1.9 (m, 2H), 1.5-1.6 (m, 2H).

-

IR and Mass Spectra: Detailed experimental IR and mass spectra for oxan-4-ylhydrazine are not widely published. Researchers are advised to acquire this data on their own samples for full characterization.

Experimental Protocols

Oxan-4-ylhydrazine is a key intermediate in the synthesis of various heterocyclic compounds, particularly pyrazole derivatives, which are prevalent in many biologically active molecules.

General Procedure for the Synthesis of Pyrazole Derivatives

The following is a representative protocol for the synthesis of a pyrazole derivative from oxan-4-ylhydrazine and a β-ketoester, a common reaction in the construction of pyrazole rings.

Reaction:

Materials:

-

Oxan-4-ylhydrazine (or its hydrochloride salt)

-

Ethyl acetoacetate

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

To a solution of oxan-4-ylhydrazine (1.0 eq) in absolute ethanol, add ethyl acetoacetate (1.0-1.2 eq).

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Application in the Synthesis of JAK1 Inhibitors

A recent study highlighted the use of an oxan-4-ylhydrazine derivative in the synthesis of potent and selective JAK1 inhibitors for the treatment of rheumatoid arthritis.[4] The synthesis of a key intermediate involves the reaction of a hydrazinyl-pyrrolo[2,3-d]pyrimidine with a suitable electrophile. The workflow for such a synthesis is outlined below.

Role in Drug Discovery: Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling, which is central to the immune response and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers.[5] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.

The incorporation of the oxan-4-yl moiety into JAK inhibitors can enhance their drug-like properties. For instance, in the development of pyrrolo[2,3-d]pyrimidine-based JAK1 inhibitors, the introduction of an oxan-4-ylhydrazinyl group led to compounds with high potency and selectivity for JAK1 over other JAK family members, such as JAK2.[4] This selectivity is crucial for minimizing side effects, as JAK2 is involved in red blood cell production.

JAK-STAT Signaling Pathway and Inhibition

The diagram below illustrates the canonical JAK-STAT signaling pathway and the mechanism of action of a JAK inhibitor synthesized using an oxan-4-ylhydrazine derivative.

Pathway Description:

-

Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.

-

JAK Activation: This binding brings the associated JAKs (in this case, JAK1) into close proximity, leading to their autophosphorylation and activation.

-

STAT Phosphorylation: The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.

-

Dimerization and Translocation: Phosphorylated STATs (p-STAT) dimerize and translocate into the nucleus.

-

Gene Transcription: In the nucleus, the p-STAT dimer binds to specific DNA sequences, promoting the transcription of genes involved in inflammation, immune response, and cell growth.

Mechanism of Inhibition:

A JAK1 inhibitor derived from oxan-4-ylhydrazine competitively binds to the ATP-binding site of JAK1, preventing its phosphorylation and activation. This blockade of JAK1 activity inhibits the downstream phosphorylation of STATs, their dimerization, and nuclear translocation, ultimately suppressing the transcription of pro-inflammatory and other target genes.

Conclusion

Oxan-4-ylhydrazine is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its favorable physicochemical properties, conferred by the tetrahydropyran ring, make it an attractive component for the design of novel therapeutics with improved ADME profiles. The successful incorporation of the oxan-4-ylhydrazine moiety into potent and selective JAK1 inhibitors underscores its importance in the development of targeted therapies for a range of diseases, including autoimmune disorders and cancer. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers working in this exciting and rapidly evolving field.

References

- 1. This compound | 116312-69-7 | Benchchem [benchchem.com]

- 2. This compound | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazoles using (Tetrahydro-2H-pyran-4-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of pyrazole derivatives utilizing (Tetrahydro-2H-pyran-4-yl)hydrazine. The resulting compounds, incorporating a tetrahydropyran moiety, are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology.

Introduction

Pyrazoles are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The incorporation of a tetrahydropyran ring into the pyrazole scaffold can enhance the physicochemical properties of the resulting molecules, such as solubility and metabolic stability, making them attractive candidates for drug development. The Knorr pyrazole synthesis, a classical and versatile method, is commonly employed for the preparation of these compounds.[3][4] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][4] This document outlines the synthesis of pyrazoles using this compound and various 1,3-dicarbonyl precursors, and highlights the potential of these compounds as inhibitors of key signaling pathways in cancer.

Data Presentation

The following table summarizes representative examples of pyrazole synthesis using this compound with different 1,3-dicarbonyl compounds, showcasing typical reaction conditions and yields.

| 1,3-Dicarbonyl Compound | Solvent | Catalyst/Additive | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Acetylacetone | Ethanol | Acetic Acid (catalytic) | 4 | Reflux | 85-95 | General Method[5] |

| Ethyl Acetoacetate | Ethanol | Acetic Acid (catalytic) | 6 | Reflux | 80-90 | General Method[5] |

| 1,3-Diphenyl-1,3-propanedione | Acetic Acid | None | 2 | 100 | ~90 | General Method[5] |

| 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol precursor | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

Experimental Protocols

General Protocol for the Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)pyrazoles via Knorr Cyclocondensation

This protocol describes a general method for the synthesis of pyrazoles by reacting this compound with a 1,3-dicarbonyl compound, such as acetylacetone.

Materials:

-

This compound

-

1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add this compound (1.0 - 1.2 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole derivative.

Mandatory Visualizations

Caption: Knorr Pyrazole Synthesis Workflow.

Caption: Inhibition of TGF-β Signaling Pathway.

References

- 1. Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. srrjournals.com [srrjournals.com]

- 3. jk-sci.com [jk-sci.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction of (Tetrahydro-2H-pyran-4-yl)hydrazine with β-Ketoesters for the Synthesis of Novel Bioactive Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of pyrazole derivatives obtained from the reaction of (tetrahydro-2H-pyran-4-yl)hydrazine with various β-ketoesters. The resulting N-substituted pyrazoles, incorporating a tetrahydropyran moiety, are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly as inhibitors of key signaling pathways implicated in pain and inflammation.

Introduction

The reaction of hydrazines with β-dicarbonyl compounds, such as β-ketoesters, is a classic and efficient method for the synthesis of pyrazole and pyrazolone heterocycles, often referred to as the Knorr pyrazole synthesis. The incorporation of a tetrahydropyran (THP) group at the N-1 position of the pyrazole ring can significantly influence the physicochemical properties of the molecule, such as solubility, metabolic stability, and target engagement. This modification has been successfully exploited in the development of novel drug candidates.

Recent studies have highlighted the potential of 1-(tetrahydro-2H-pyran-4-yl)pyrazole derivatives as potent and selective inhibitors of N-type calcium channels (Caᵥ2.2), which are validated targets for the treatment of chronic pain.[1][2] Furthermore, the pyrazole scaffold is a well-established pharmacophore in the design of inhibitors for other important drug targets, including p38 MAP kinase, which is involved in inflammatory responses.[3][4][5]

Reaction Mechanism and Experimental Workflow

The reaction proceeds via a condensation reaction between the hydrazine and the ketone of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the pyrazole ring. The general mechanism and a typical experimental workflow are depicted below.

Caption: General reaction mechanism for the synthesis of 1-(Tetrahydro-2H-pyran-4-yl)pyrazole derivatives.

Caption: A typical experimental workflow for the synthesis of 1-(Tetrahydro-2H-pyran-4-yl)pyrazoles.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of 1-(tetrahydro-2H-pyran-4-yl)pyrazole derivatives.

Table 1: Reaction Conditions and Yields

| β-Ketoester Reactant | Solvent | Catalyst/Conditions | Reaction Time (h) | Yield (%) | Reference |

| Ethyl Acetoacetate | Ethanol | Reflux | 1 | 82 | [6] |

| Ethyl Benzoylacetate | Acetic Acid | Reflux | 4 | 75-85 | General Procedure |

| Ethyl 4,4,4-trifluoroacetoacetate | Ethanol | Reflux | 2 | >90 | General Procedure |

| Various substituted β-ketoesters | Ethanol | Microwave Irradiation | 0.5 | 68-90 | [7] |

Table 2: Biological Activity of 1-(Tetrahydro-2H-pyran-4-yl)pyrazole Derivatives

| Compound ID | Target | Assay Type | IC₅₀ (nM) | Application | Reference |

| Pyrazolyltetrahydropyran Analog 1 | N-type Calcium Channel (Caᵥ2.2) | Calcium Influx Assay | 50 | Chronic Pain | [2] |

| Pyrazolyltetrahydropyran Analog 2 | N-type Calcium Channel (Caᵥ2.2) | Patch Clamp Electrophysiology | 30 | Chronic Pain | [2] |

| BIRB 796 (p38 MAPK inhibitor) | p38 MAP Kinase | Enzyme Assay | 38 | Inflammatory Diseases | [4][5] |

| Pyrazolo[3,4-b]pyridine 9 | p38α MAP Kinase | Enzyme Assay | 10 | Rheumatoid Arthritis | [3] |

Experimental Protocols

General Protocol for the Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-3-methyl-1H-pyrazol-5(4H)-one

This protocol is adapted from a general procedure for the synthesis of pyrazolones.[6]

Materials:

-

This compound

-

Ethyl acetoacetate

-

Ethanol

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve ethyl acetoacetate (0.1 mole) in ethanol (20 mL).

-

To the stirred solution, add this compound (0.1 mole) dropwise. An exothermic reaction may be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Cool the reaction mixture in an ice bath to facilitate crystallization.

-

Collect the precipitated solid by filtration and wash with a small amount of ice-cold ethanol.

-

Dry the product under vacuum to obtain 1-(tetrahydro-2H-pyran-4-yl)-3-methyl-1H-pyrazol-5(4H)-one.

-

Characterize the product by NMR, MS, and melting point analysis.

Protocol for the Synthesis of Pyrazolyltetrahydropyran N-type Calcium Channel Blockers

The synthesis of more complex analogs, such as those reported as N-type calcium channel blockers, often involves multi-step sequences.[2] A key step is the initial pyrazole formation, which can be followed by further functionalization.

Example Step: Pyrazole Formation

-

A mixture of a suitably substituted β-ketoester (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent such as ethanol or acetic acid is heated to reflux.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired 1-(tetrahydro-2H-pyran-4-yl)pyrazole derivative.

Signaling Pathways and Applications

N-type Calcium Channel Inhibition for Pain Management

The N-type (Caᵥ2.2) voltage-gated calcium channels are predominantly located on presynaptic terminals in the nervous system and play a crucial role in neurotransmitter release, including those involved in pain signaling.[1][2] Inhibition of these channels can effectively block the transmission of pain signals. Pyrazoles containing the 1-(tetrahydro-2H-pyran-4-yl) moiety have been identified as potent and selective blockers of N-type calcium channels, demonstrating efficacy in preclinical models of inflammatory and neuropathic pain.[2]

Caption: Inhibition of N-type calcium channels by 1-(Tetrahydro-2H-pyran-4-yl)pyrazole derivatives blocks pain signal transmission.

p38 MAP Kinase Inhibition for Anti-inflammatory Applications

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. They play a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[4][5] Pyrazole-based compounds have been extensively investigated as p38 MAP kinase inhibitors for the treatment of inflammatory diseases like rheumatoid arthritis.[3] The 1-(tetrahydro-2H-pyran-4-yl)pyrazole scaffold represents a promising starting point for the design of novel p38 MAPK inhibitors.

Caption: Potential inhibition of the p38 MAPK signaling pathway by 1-(Tetrahydro-2H-pyran-4-yl)pyrazole derivatives.

Conclusion

The reaction of this compound with β-ketoesters provides a versatile and efficient route to a class of pyrazole derivatives with significant potential in drug discovery. The resulting 1-(tetrahydro-2H-pyran-4-yl)pyrazole scaffold has been successfully utilized in the development of potent N-type calcium channel blockers for the treatment of pain. Furthermore, the established role of pyrazoles as p38 MAP kinase inhibitors suggests that this scaffold holds promise for the development of novel anti-inflammatory agents. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. A novel series of pyrazolylpiperidine N-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and optimization of a novel series of pyrazolyltetrahydropyran N-type calcium channel (Cav 2.2) blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. banglajol.info [banglajol.info]

- 7. jetir.org [jetir.org]

Application Notes and Protocols for Multicomponent Reactions Involving (Tetrahydro-2H-pyran-4-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (Tetrahydro-2H-pyran-4-yl)hydrazine in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The protocols provided are based on established methodologies for similar hydrazine derivatives and are intended to serve as a starting point for reaction discovery and optimization.

Introduction

This compound is a valuable building block in medicinal chemistry, offering a saturated heterocyclic motif that can enhance physicochemical properties such as solubility and metabolic stability of drug candidates. Multicomponent reactions, which combine three or more reactants in a single step, are highly efficient for generating molecular diversity and complexity. The integration of the tetrahydropyran moiety via MCRs can lead to novel chemical entities with potential therapeutic applications. This document outlines protocols for the application of this compound in the synthesis of pyranopyrazoles and in Ugi-type reactions.

I. Synthesis of Pyrano[2,3-c]pyrazoles

The four-component reaction between an aldehyde, malononitrile, a β-ketoester, and a hydrazine is a well-established method for the synthesis of pyrano[2,3-c]pyrazoles.[1][2] The tetrahydropyran moiety can be readily incorporated at the N1-position of the pyrazole ring using this compound.

Experimental Protocol: Four-Component Synthesis of 6-Amino-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Malononitrile

-

Ethyl acetoacetate

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and this compound (1.0 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine (5 mol%).

-

Stir the reaction mixture vigorously at room temperature for 20 minutes.[1] Alternatively, the mixture can be heated to 80°C for 2 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product is typically collected by filtration, washed with cold ethanol, and dried under vacuum.[1]

-

If necessary, the crude product can be recrystallized from ethanol to afford the pure pyrano[2,3-c]pyrazole.

Workflow for Pyrano[2,3-c]pyrazole Synthesis

Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.

Quantitative Data (Reference)

While specific yield data for reactions with this compound is not available in the reviewed literature, the following table presents typical yields for analogous four-component reactions using hydrazine hydrate.[1]

| Aromatic Aldehyde | Catalyst | Reaction Time | Yield (%) |

| Benzaldehyde | Piperidine | 20 min (RT) | 85-93 |

| 4-Chlorobenzaldehyde | Piperidine | 20 min (RT) | 85-93 |

| 4-Methoxybenzaldehyde | Piperidine | 20 min (RT) | 85-93 |

| Thiophene-2-carboxaldehyde | Piperidine | 20 min (RT) | 85-93 |

II. Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3] While hydrazines have been used in Ugi-type reactions, they often require protection, such as a Boc group, to modulate their reactivity.[4][5] A proposed Ugi reaction involving this compound would likely proceed through its mono-Boc protected form.

Experimental Protocol: Proposed Ugi-type Synthesis of α-Hydrazino-amides

Part 1: Synthesis of mono-Boc-(Tetrahydro-2H-pyran-4-yl)hydrazine

This is a prerequisite step as protected hydrazines often show better performance in Ugi reactions.[4]

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

Procedure:

-

Dissolve this compound (1.0 mmol) in DCM (10 mL) in a round-bottom flask.

-

Add triethylamine (1.2 mmol).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of Boc₂O (1.0 mmol) in DCM (5 mL).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-Boc protected hydrazine.

Part 2: Ugi Four-Component Reaction

Materials:

-

mono-Boc-(Tetrahydro-2H-pyran-4-yl)hydrazine

-

Aldehyde (e.g., isobutyraldehyde)

-

Carboxylic acid (e.g., benzoic acid)

-

Isocyanide (e.g., tert-butyl isocyanide)

-

Methanol

Procedure:

-

In a vial, dissolve the aldehyde (1.0 mmol) and mono-Boc-(Tetrahydro-2H-pyran-4-yl)hydrazine (1.0 mmol) in methanol (2 mL).

-

Stir the mixture for 30 minutes to facilitate imine formation.

-

Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol).

-

Seal the vial and stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the desired Ugi product.

Reaction Mechanism: Ugi Four-Component Reaction

Caption: Generalized mechanism of the Ugi four-component reaction.

Quantitative Data (Reference)

The following data is for a Ugi tetrazole reaction using mono-Boc-hydrazine, which can provide an indication of the expected yields.[4]

| Aldehyde/Ketone | Isocyanide | Lewis Acid | Yield (%) |

| Cyclohexanone | tert-Butyl isocyanide | ZnCl₂ | 88 |

| 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | ZnCl₂ | 75 |

| Acetone | Benzyl isocyanide | ZnCl₂ | 65 |

III. Betti-type Reactions

The Betti reaction is a multicomponent synthesis of aminobenzylnaphthols from a naphthol, an aldehyde, and an amine.[6][7] While typically employing ammonia or primary/secondary amines, the use of hydrazines is less common but conceivable. A Betti-type reaction with this compound could lead to novel hydrazinobenzylnaphthols.

Experimental Protocol: Proposed Betti-type Synthesis

Materials:

-

2-Naphthol

-

Aromatic aldehyde (e.g., benzaldehyde)

-

This compound

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-naphthol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

-

Add this compound (1.1 mmol).

-

Heat the reaction mixture to reflux for 6-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution and can be collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Logical Relationship in Betti Reaction

Caption: Key steps in the proposed Betti-type reaction.

Conclusion

This compound is a promising building block for the synthesis of novel heterocyclic compounds through multicomponent reactions. The provided protocols for the synthesis of pyranopyrazoles, Ugi-type products, and Betti-type adducts offer a solid foundation for further exploration. Researchers are encouraged to optimize the reaction conditions for specific substrates to achieve the best results. The resulting compounds, bearing the sp³-rich tetrahydropyran motif, are of significant interest for drug discovery programs.

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ugi Reaction [organic-chemistry.org]

- 4. pure.rug.nl [pure.rug.nl]

- 5. Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly efficient one-pot three-component Betti reaction in water using reverse zinc oxide micelles as a recoverable and reusable catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28599F [pubs.rsc.org]

- 7. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Knorr Pyrazole Synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knorr pyrazole synthesis is a fundamental and widely utilized reaction in organic chemistry for the synthesis of pyrazole and pyrazolone derivatives.[1][2][3][4][5] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst. The resulting pyrazole scaffold is a key pharmacophore found in numerous clinically approved drugs and serves as a versatile building block in medicinal chemistry and drug discovery. The incorporation of a tetrahydropyran (THP) moiety, such as in (Tetrahydro-2H-pyran-4-yl)hydrazine, can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability, making it a valuable substituent in the design of novel therapeutic agents.